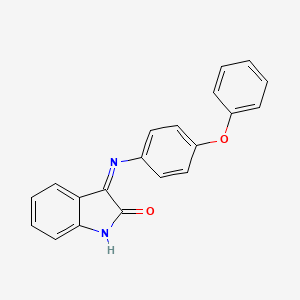

3-((4-Phenoxyphenyl)imino)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

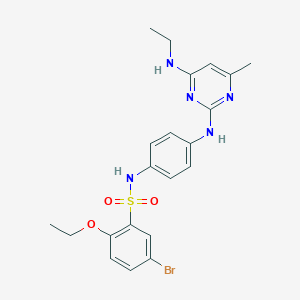

“3-((4-Phenoxyphenyl)imino)indolin-2-one” is a chemical compound with the molecular formula C20H14N2O2 and a molecular weight of 314.344. It is a derivative of indolin-2-one, which is a type of indole .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, in the case of 3-(4-Hydroxy-phenyl-imino)indolin-2-one, the dihedral angle between the indole and benzene rings is 61.63° . The molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R(2)(2)(8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Scientific Research Applications

Spectrophotometric Analysis

One study details the preparation of a related compound, 3-((2-Hydroxyphenyl)imino)indolin-2-one, by reacting isatin with 2-aminophenol. This compound, when forming a complex with nickel, exhibits a distinct violet color, suggesting its potential as a spectrophotometric agent for nickel(II) ion detection (Braa Waled Al- Mofti & Abdulkder Al- Azrak, 2021).

Synthetic Applications

Research into the facile synthesis of (E)-3-(arylimino)indolin-2-one derivatives using environmentally benign organic acids highlights the compound's relevance in creating biologically significant scaffolds. This synthesis occurs under mild conditions, showcasing the utility of 3-((4-Phenoxyphenyl)imino)indolin-2-one derivatives in pharmaceutical and organic chemistry (G. Kaur et al., 2019).

Pharmaceutical and Biological Activity

Several studies have synthesized and evaluated analogs of 3-((4-Phenoxyphenyl)imino)indolin-2-one for their anticancer properties. Notably, certain analogs displayed significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as leads for anticancer drug development (Narsimha R Penthala et al., 2010).

Corrosion Inhibition

In the context of corrosion inhibition, a derivative of isatin, 3-((3-acetylphenyl)imino)indolin-2-one, in combination with zinc oxide nanoparticles, has demonstrated significant efficacy in protecting mild steel against corrosion in hydrochloric acid environments. This highlights its potential application in industrial corrosion prevention (B. T. S. Al-Mosawi et al., 2020).

Antimicrobial and Antioxidant Activities

Another study focused on the microwave-assisted synthesis of 1-Benzyl-3-[(4-Methylphenyl)Imino]-Indolin-2-One and its Co(II) complex, evaluating their antimicrobial and antioxidant activities. The compound and its complex exhibited significant bioactivity, including high zones of inhibition against certain bacteria and fungi, alongside potent free radical scavenging abilities (A. A. Ikotun & T. Omolekan, 2019).

Mechanism of Action

Target of Action

It is known that similar indolin-2-one derivatives have shown anti-inflammatory activity by interacting with inflammatory cytokines such as interleukin (il)-6 and tumor necrosis factor (tnf)-α .

Mode of Action

Related indolin-2-one derivatives have been shown to inhibit the production of nitric oxide, a molecule related to inflammation, and suppress the production of tnf-α and il-6 in a concentration-dependent manner .

Biochemical Pathways

3-((4-Phenoxyphenyl)imino)indolin-2-one may affect several biochemical pathways. Similar compounds have been found to inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in the regulation of immune and inflammatory responses.

Result of Action

Related compounds have shown anti-inflammatory activity, suggesting that 3-((4-phenoxyphenyl)imino)indolin-2-one may also have potential anti-inflammatory effects .

properties

IUPAC Name |

3-(4-phenoxyphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20-19(17-8-4-5-9-18(17)22-20)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVEZCXQABURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Phenoxyphenyl)imino)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2567827.png)

![N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2567828.png)

![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)

![2-(2-Azidoethyl)bicyclo[4.1.0]heptane](/img/structure/B2567837.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)

![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B2567842.png)

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)